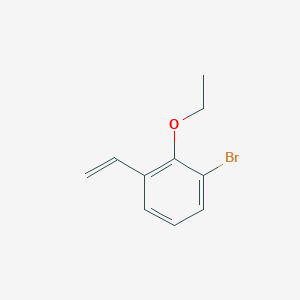

1-Bromo-2-ethoxy-3-vinylbenzene

Description

1-Bromo-2-ethoxy-3-vinylbenzene is a substituted aromatic compound featuring a bromine atom at the 1-position, an ethoxy group at the 2-position, and a vinyl group at the 3-position of the benzene ring. This unique arrangement of substituents confers distinct electronic and steric properties, making it valuable in synthetic chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor for polymerizable monomers.

Properties

IUPAC Name |

1-bromo-3-ethenyl-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFZXSSGBVSJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethoxy-3-vinylbenzene typically involves multiple steps, starting from benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene undergoes bromination to introduce the bromine atom.

Industrial Production Methods

Industrial production of 1-Bromo-2-ethoxy-3-vinylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-3-vinylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

Substitution Reactions: Products include 1-ethoxy-2-vinylbenzene derivatives.

Oxidation Reactions: Products include 1-bromo-2-ethoxy-3-formylbenzene or 1-bromo-2-ethoxy-3-carboxybenzene.

Reduction Reactions: Products include 1-bromo-2-ethoxy-3-ethylbenzene.

Scientific Research Applications

1-Bromo-2-ethoxy-3-vinylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3-vinylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The bromine atom acts as a leaving group in substitution reactions, while the ethoxy and vinyl groups participate in electrophilic and nucleophilic interactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Substituent Variations: Ethoxy vs. Fluoro or Methoxy Groups

1-Bromo-2-ethoxy-3-fluorobenzene (CAS 909302-84-7)

- Structure : Bromine (1-position), ethoxy (2-position), fluorine (3-position).

- Key Differences : Replacing the vinyl group with fluorine introduces strong electron-withdrawing effects, reducing aromatic ring reactivity toward electrophilic substitution compared to the vinyl-substituted analog. The fluorine atom also increases thermal stability but may limit applications in polymerization .

1-Bromo-3-ethyl-2-methoxybenzene (CAS 1369877-79-1)

- Structure : Bromine (1-position), ethyl (3-position), methoxy (2-position).

- Key Differences : The methoxy group is smaller than ethoxy, reducing steric hindrance. The ethyl group (electron-donating) at the 3-position enhances electron density at the ring, favoring electrophilic substitution at the para position relative to bromine .

4-Bromo-2-ethoxy-1-methylbenzene

Functional Group Complexity: Nitro and Fluorovinyl Derivatives

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)

- Structure : Bromine (1-position), fluoro (3-position), methoxy (2-position), nitro (4-position).

- Key Differences : The nitro group (strong electron-withdrawing) deactivates the ring, directing reactions to meta positions. This compound’s higher reactivity in reduction reactions contrasts with the vinyl group’s capacity for addition chemistry in the target compound .

(Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene

- Structure : Bromine (1-position), fluoronitrovinyl (3-position).

- Key Differences : The fluoronitrovinyl group introduces conjugation and polarizability, enabling applications in photoactive materials. However, steric effects from the nitro group may hinder coupling reactions compared to the simpler vinyl group in 1-bromo-2-ethoxy-3-vinylbenzene .

Alkoxy Chain Modifications

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1956379-93-3)

- Structure : Bromine (1-position), hexyloxyethyl (3-position), methoxy (2-position).

- Key Differences : The elongated hexyloxy chain increases lipophilicity, making this compound more suitable for hydrophobic matrices or drug delivery systems. The target compound’s shorter ethoxy group favors solubility in moderately polar solvents .

Structural Isomers and Regiochemical Effects

1-(2-Bromoethoxy)-3-methylbenzene (CAS 6512-13-6)

- Structure : Bromoethoxy (2-position), methyl (3-position).

- Key Differences : The bromine is part of the ethoxy side chain rather than the aromatic ring, altering its leaving-group behavior in nucleophilic substitutions. This contrasts with the target compound’s direct ring-bound bromine .

Data Tables

Table 1: Comparative Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|

| 1-Bromo-2-ethoxy-3-vinylbenzene | Not Provided | C₉H₉BrO | Br (1), OEt (2), vinyl (3) | Suzuki coupling, polymerization |

| 1-Bromo-2-ethoxy-3-fluorobenzene | 909302-84-7 | C₈H₈BrFO | Br (1), OEt (2), F (3) | Electron-deficient ring, stable |

| (Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene | - | C₈H₄BrFNO₂ | Br (1), F-NO₂-vinyl (3) | Photoactive, sterically hindered |

| 1-Bromo-3-ethyl-2-methoxybenzene | 1369877-79-1 | C₉H₁₁BrO | Br (1), Et (3), OMe (2) | Electron-rich ring, para substitution |

Biological Activity

1-Bromo-2-ethoxy-3-vinylbenzene is an organic compound classified within the group of substituted benzenes, characterized by the presence of a bromine atom, an ethoxy group, and a vinyl group attached to a benzene ring. Its molecular formula is C₉H₁₀BrO, and it has garnered attention for its potential biological activities and applications in various fields of research.

1-Bromo-2-ethoxy-3-vinylbenzene exhibits several key chemical behaviors:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

- Oxidation Reactions : The vinyl group can be oxidized to yield aldehydes or carboxylic acids, expanding its utility in organic synthesis.

- Reduction Reactions : The compound can undergo reduction to form ethyl derivatives, further diversifying its chemical profile.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Substitution | NaOH, KOtBu | 1-Ethoxy-2-vinylbenzene derivatives |

| Oxidation | KMnO₄, CrO₃ | 1-Bromo-2-ethoxy-3-formylbenzene |

| Reduction | H₂ (Pd/C) | 1-Bromo-2-ethoxy-3-ethylbenzene |

The biological activity of 1-Bromo-2-ethoxy-3-vinylbenzene primarily stems from its ability to interact with various biological molecules. The bromine atom serves as a leaving group in substitution reactions with nucleophilic sites in biomolecules, which can lead to the modulation of enzyme activity and disruption of cellular processes.

Case Studies and Research Findings

Research has indicated several areas where 1-Bromo-2-ethoxy-3-vinylbenzene exhibits notable biological effects:

-

Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial properties. For instance, derivatives of vinylbenzenes have been evaluated for their effectiveness against bacterial strains such as E. coli and Staphylococcus aureus.

- A study found that certain vinylbenzene derivatives demonstrated significant inhibition against E. coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the substituents present on the benzene ring.

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored in various biochemical assays. For example, it was found to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Cytotoxicity : In vitro studies assessing cytotoxic effects on cancer cell lines revealed that 1-Bromo-2-ethoxy-3-vinylbenzene and its derivatives could induce apoptosis in certain types of cancer cells, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 1-Bromo-2-vinylbenzene and 1-Ethoxy-3-vinylbenzene, 1-Bromo-2-ethoxy-3-vinylbenzene shows enhanced reactivity due to the combination of the ethoxy and vinyl groups along with the bromine atom. This unique combination allows for a broader range of chemical transformations and biological interactions.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-2-vinylbenzene | Lacks ethoxy group | Moderate antimicrobial activity |

| 1-Ethoxy-3-vinylbenzene | Lacks bromine atom | Low enzyme inhibition |

| 1-Bromo-2-ethoxy-3-vinylbenzene | Contains both ethoxy and vinyl groups | Significant antimicrobial and cytotoxic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.